REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[CH3:12][NH:13][CH2:14][CH:15]=[CH2:16].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C(Cl)Cl>[CH2:14]([N:13]([CH3:12])[CH2:7][C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[CH:15]=[CH2:16] |f:2.3|
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
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Name
|
|
Quantity
|
1.19 g
|
Type
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reactant
|
Smiles
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CNCC=C
|
Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
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[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred for 2 h
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting mixture was stirred at ambient temperature overnight
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Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
quenched with saturated NH4Cl
|
Type
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EXTRACTION
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Details
|
The product was extracted with CH2Cl2 thrice
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified (EtOAc/Hexane)
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Type
|
CUSTOM
|
Details
|
to furnish 1.1 g of (xA)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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C(C=C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |